Physicochemical Property Differentiation: Reduced Molecular Weight and Optimized Lipophilicity Versus Fused-Ring Triazole Analogs
Relative to its closest commercially listed analog 1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine, this compound demonstrates a significant reduction in molecular weight (323.35 vs. 373.41 g/mol, a decrease of ~50 Da) and marginally higher topological polar surface area (77 vs. 73.9 Ų) [1]. These properties are accompanied by a calculated XLogP3 of 1.7 [1], placing it within the favorable lipophilicity range for lead-like compounds. The comparator's more complex triazolopyridine system increases aromatic surface area and molecular bulk, which can negatively impact solubility and permeability. In the context of the PUMA/Bcl-xL interaction inhibition demonstrated by series analogs [2], the lower molecular weight of this compound offers an advantage for further fragment- or lead-based optimization toward orally bioavailable inhibitors.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 323.35 |
| Comparator Or Baseline | 373.41 (1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine) |
| Quantified Difference | ~50 Da lower |
| Conditions | Computed by PubChem 2.2; ChemBase database |
Why This Matters
A 50 Da reduction in molecular weight within the same pharmacological scaffold class can translate into improved ligand efficiency, better permeability, and superior pharmacokinetic developability profiles.
- [1] PubChem CID 121151177; ChemBase ID 853803. Retrieved April 2026. View Source
- [2] Murthy AVR, et al. Bioorg Med Chem Lett. 2021;52:128390. View Source
